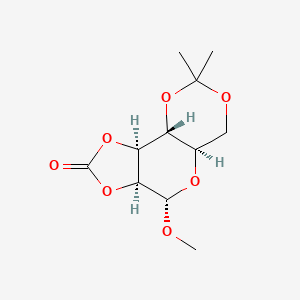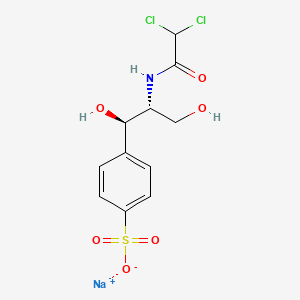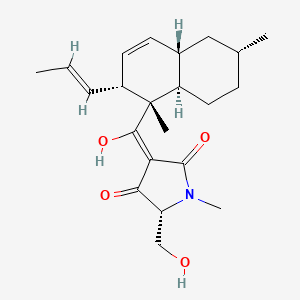
5'-Epiequisetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiequisetin es un derivado del ácido tetrámico aislado del hongo Fusarium equiseti, derivado de la esponja marina . Ha captado una atención significativa debido a sus propiedades citotóxicas, particularmente contra las células de cáncer de próstata . Este compuesto es conocido por su capacidad para regular la proliferación celular, la apoptosis y la migración, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
Epiequisetin tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar la reactividad y las propiedades de los derivados del ácido tetrámico . En biología y medicina, epiequisetin ha mostrado un potencial significativo como agente anticancerígeno, particularmente contra el cáncer de próstata . Se ha encontrado que induce la apoptosis e inhibe la proliferación celular y la migración en las células cancerosas . Además, epiequisetin se ha estudiado por su posible uso en el desarrollo de nuevos agentes anti-Vibrio .
Mecanismo De Acción
El mecanismo de acción de epiequisetin implica la regulación de varios objetivos y vías moleculares . Se ha demostrado que regula la expresión de proteínas responsables de la proliferación celular, la apoptosis y la migración . Epiequisetin regula al alza la expresión de DR5 y cleave-caspase 3, que desempeñan un papel importante en el proceso de apoptosis . También regula a la baja la expresión de survivin, una proteína clave en la supervivencia celular y la apoptosis . Además, epiequisetin impacta a la beta-catenina y a las cadherinas, que están asociadas con la migración celular .
Análisis Bioquímico
Biochemical Properties
Epiequisetin has been found to interact with several proteins and enzymes. It regulates the expression of PI3K, Akt, phosphorylated Akt, and proteins which control the cell cycle .
Cellular Effects
Epiequisetin has shown cytotoxicity against four prostate cancer cell lines, namely, LNCaP, 22Rv1, DU145, and PC-3 cells . It can dramatically regulate the clonal colony formation, apoptosis, and migration of PC-3 cells .
Molecular Mechanism
Epiequisetin blocks the cell cycle at the G1 phase . It upregulates the expression of DR5 and cleave-caspase 3, which play important roles in the process of apoptosis . When DR5 was silenced by small interfering RNA, the proportion of apoptotic cells induced by Epiequisetin remarkably declined .
Dosage Effects in Animal Models
Epiequisetin significantly inhibited the progression of prostate cancer in mice
Métodos De Preparación
Epiequisetin se aísla típicamente de Fusarium equiseti mediante aislamiento guiado por bioensayo . Las rutas sintéticas y las condiciones de reacción para su preparación implican el uso de reactivos y condiciones específicos para garantizar la pureza y la eficacia del compuesto. Los métodos de producción industrial todavía están en investigación, pero el enfoque está en optimizar el rendimiento y reducir el costo de producción .
Análisis De Reacciones Químicas
Epiequisetin experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados . Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados oxidados de epiequisetin, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Epiequisetin es único entre los derivados del ácido tetrámico debido a sus propiedades citotóxicas y su mecanismo de acción específicos . Compuestos similares incluyen otros derivados del ácido tetrámico, como la equisetina . Si bien estos compuestos comparten algunas similitudes estructurales, la capacidad de epiequisetin para regular objetivos y vías moleculares específicas lo diferencia . Sus propiedades únicas lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en el tratamiento del cáncer .
Propiedades
IUPAC Name |
(3E,5R)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQBPPQLRODXET-YPFNAWONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Epiequisetin in prostate cancer cells?
A1: Epiequisetin exhibits its anti-cancer effects through multiple mechanisms. Research suggests that it induces apoptosis (programmed cell death) in prostate cancer cells by:
- Upregulating DR5 and Cleave-Caspase 3: Epiequisetin increases the expression of death receptor 5 (DR5) and cleaved caspase 3, both crucial players in the apoptotic pathway []. This effect was confirmed by silencing DR5, which led to a decrease in Epiequisetin-induced apoptosis [].
- Downregulating Survivin: Epiequisetin reduces the expression of Survivin, a protein known to inhibit apoptosis and promote cell survival [].
- Cell Cycle Arrest: Epiequisetin causes cell cycle arrest at the G1 phase, preventing cell division and proliferation [].
- Modulating PI3K/Akt Pathway: It influences the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation [].
- Targeting Beta-catenin and Cadherins: Epiequisetin affects Beta-catenin and cadherin proteins, which are involved in cell adhesion and migration [].
Q2: What is the source of Epiequisetin, and are there any other notable activities associated with this compound?
A2: Epiequisetin, a tetramic acid derivative, was first isolated from the marine sponge-derived fungus Fusarium equiseti [, ]. Beyond its promising anti-cancer activity, Epiequisetin also exhibits:
- Anti-Vibrio activity: Epiequisetin demonstrates inhibitory effects against various Vibrio species, a genus of bacteria known to cause diseases in aquatic animals [].
Q3: Has the efficacy of Epiequisetin been tested in a living model? What were the results?
A3: Yes, the efficacy of Epiequisetin has been evaluated in vivo using a mouse model of prostate cancer. The results demonstrated that Epiequisetin significantly inhibited prostate cancer progression in these mice []. This anti-cancer effect was accompanied by the regulation of key proteins such as DR5, caspase 8, Survivin, and cadherins in vivo, supporting the in vitro findings [].
Q4: Are there any analytical methods available for the detection and quantification of Epiequisetin?
A4: While specific details regarding analytical methods for Epiequisetin were not provided in the presented research, it can be inferred that techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are likely employed for the isolation, characterization, and quantification of Epiequisetin from its natural sources and biological samples [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
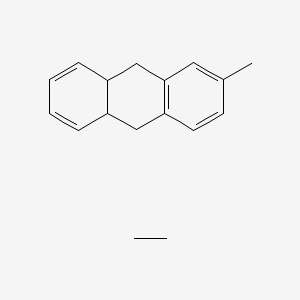
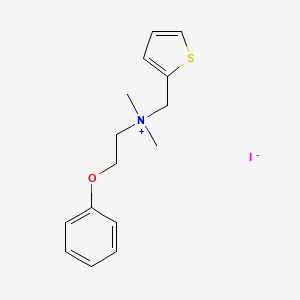
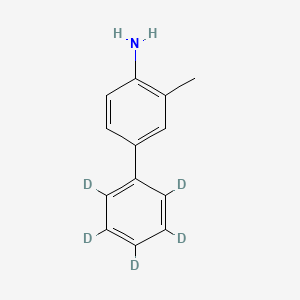

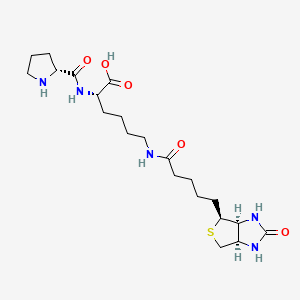
![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

